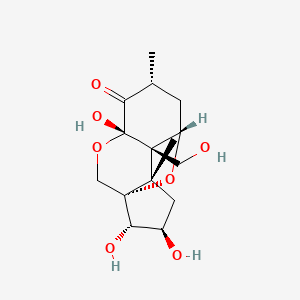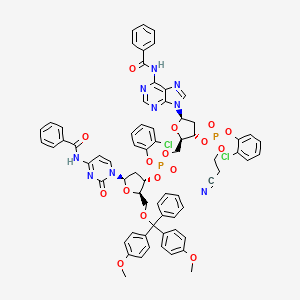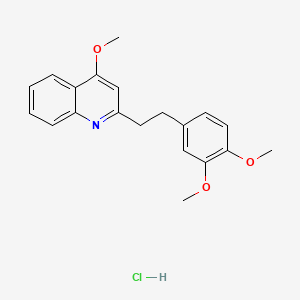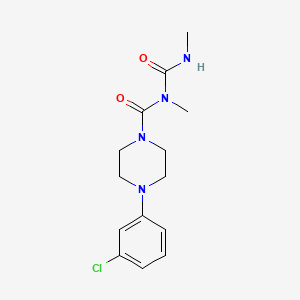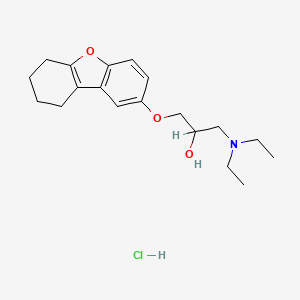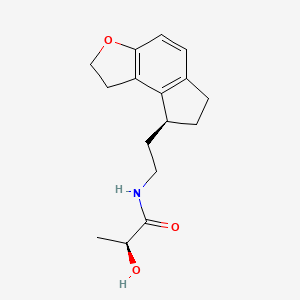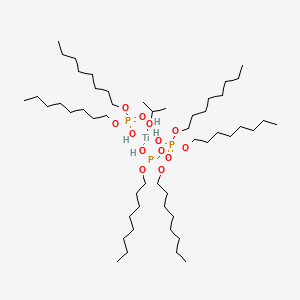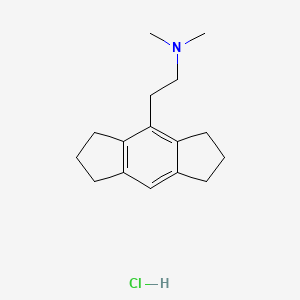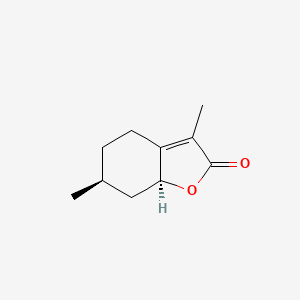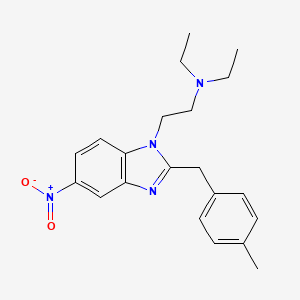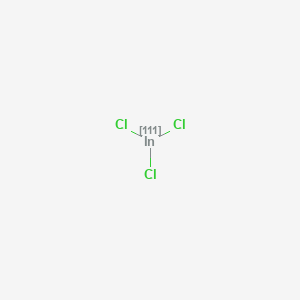
Indium IN-111 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
111Indium trichloride is a radioactive compound with the chemical formula InCl₃. It is widely used in nuclear medicine as a diagnostic radiopharmaceutical agent. The compound is particularly valuable for radiolabeling monoclonal antibodies, peptides, and other biologically active molecules for in vivo diagnostic imaging and radioimmunotherapy procedures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 111Indium trichloride is typically produced by proton irradiation of a cadmium target in a cyclotron. The reaction involves the bombardment of cadmium-112 (112Cd) with protons, resulting in the formation of 111Indium through a (p,2n) reaction . The resulting 111Indium is then chemically separated and purified to obtain 111Indium trichloride.
Industrial Production Methods: The industrial production of 111Indium trichloride involves a semi-automated process where cadmium targets are irradiated with protons. The irradiated targets are then dissolved in hydrochloric acid to form 111Indium trichloride. This solution is further purified to remove any impurities and ensure high radionuclide purity .
Análisis De Reacciones Químicas
Types of Reactions: 111Indium trichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: It can undergo substitution reactions with various ligands to form complexes.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid.
Reduction: Reducing agents like lithium hydride in diethyl ether solution.
Substitution: Ligands such as chloride ions, forming complexes like InCl₄⁻, InCl₅²⁻, and InCl₆³⁻.
Major Products Formed:
Oxidation: Higher oxidation state indium compounds.
Reduction: Lower oxidation state indium compounds.
Substitution: Various indium-ligand complexes.
Aplicaciones Científicas De Investigación
111Indium trichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a Lewis acid in organic synthesis and as a precursor for other indium compounds.
Biology: Utilized in radiolabeling of biomolecules for tracking and imaging biological processes.
Medicine: Employed in diagnostic imaging for detecting tumors, infections, and other medical conditions. .
Mecanismo De Acción
111Indium trichloride acts as a radioactive tracer by emitting gamma photons during its decay process. These photons can be detected using imaging techniques such as single-photon emission computed tomography (SPECT). The compound is used to label monoclonal antibodies, peptides, or other molecules, allowing for the visualization of their distribution and accumulation in the body. This helps in diagnosing and monitoring various medical conditions .
Comparación Con Compuestos Similares
- Indium(III) fluoride (InF₃)
- Indium(III) bromide (InBr₃)
- Indium(III) iodide (InI₃)
- Aluminium chloride (AlCl₃)
- Gallium trichloride (GaCl₃)
- Thallium(III) chloride (TlCl₃)
Uniqueness: 111Indium trichloride is unique due to its radioactive properties, making it highly valuable in nuclear medicine for diagnostic and therapeutic purposes. Unlike its non-radioactive counterparts, 111Indium trichloride can be used to track and image biological processes in real-time, providing critical information for medical diagnosis and treatment .
Propiedades
| Indium In-111 Chloride is a radioactive tracer for labeling monoclonal antibodies in certain preparations such as OncoScint, ProstaScint and Zevalin. Its mechanism of action is related to the final product and not specific to Indium In-111 Chloride alone | |
Número CAS |
50800-85-6 |
Fórmula molecular |
Cl3In |
Peso molecular |
217.26 g/mol |
Nombre IUPAC |
trichloro(111In)indigane |
InChI |
InChI=1S/3ClH.In/h3*1H;/q;;;+3/p-3/i;;;1-4 |
Clave InChI |
PSCMQHVBLHHWTO-FZTWWWDYSA-K |
SMILES isomérico |
Cl[111In](Cl)Cl |
SMILES canónico |
Cl[In](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


